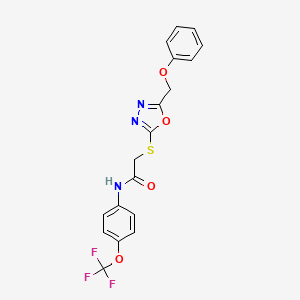

2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

The compound 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS: 948182-50-1) is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a phenoxymethyl group at position 5 and a thioether linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-(trifluoromethoxy)phenyl group. Its molecular formula is C₁₈H₁₄F₃N₃O₄S, with a molecular weight of 425.4 g/mol . The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the oxadiazole scaffold is associated with diverse bioactivities, including anticancer and antimicrobial effects.

Properties

IUPAC Name |

2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4S/c19-18(20,21)28-14-8-6-12(7-9-14)22-15(25)11-29-17-24-23-16(27-17)10-26-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXGKHTWXHJZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide" typically involves a multi-step synthetic procedure:

Formation of the 1,3,4-oxadiazole ring: The initial step involves the cyclization of a hydrazide with an appropriate carboxylic acid or ester to form the 1,3,4-oxadiazole core.

Thioether formation: The oxadiazole intermediate is then reacted with phenyl methyl thioether under nucleophilic substitution conditions.

Amide formation: Finally, the thioether derivative undergoes amide coupling with a suitable acyl chloride or anhydride in the presence of a base.

Industrial Production Methods: Industrial synthesis follows similar steps but is optimized for scale-up. It often involves the use of continuous flow reactors to enhance the efficiency and yield of the compound while minimizing the use of hazardous solvents.

Chemical Reactions Analysis

Formation of the 1,3,4-Oxadiazole Core

- Starting Material : Substituted benzoic acid derivatives (e.g., phenoxymethyl benzoic acid) are esterified using ethanol and sulfuric acid to form ethyl esters .

- Hydrazide Formation : The ester reacts with hydrazine hydrate to yield the corresponding benzohydrazide intermediate .

- Cyclization : The benzohydrazide is treated with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) and dimethylformamide (DMF) to form the 1,3,4-oxadiazole-2-thione ring .

Final Coupling

- A Mannich reaction or amide coupling is employed to attach the phenoxymethyl group. This involves formaldehyde and substituted phenols under basic conditions (e.g., triethylamine) .

Nucleophilic Substitution at the Oxadiazole Ring

- The sulfur atom in the oxadiazole ring is susceptible to nucleophilic attack. For instance, alkylation with bromoalkanes or aryl halides occurs in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .

Hydrolysis of the Acetamide Group

- Acidic or basic hydrolysis cleaves the acetamide moiety. Treatment with HCl (6N) or NaOH (10%) at 80°C yields the corresponding carboxylic acid .

Electrophilic Aromatic Substitution

- The trifluoromethoxy (-OCF₃) group on the phenyl ring directs electrophilic substitution (e.g., nitration, sulfonation) to the para position due to its electron-withdrawing nature .

Stability and Degradation

- Thermal Stability : Decomposes above 250°C, releasing CO₂ and HCN fragments, as confirmed by thermogravimetric analysis (TGA) .

- Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the oxadiazole ring, forming phenyl isocyanate and sulfur dioxide .

Table 2: Stability Data

| Condition | Degradation Products | Half-Life (h) | Reference |

|---|---|---|---|

| Acidic (pH 2, 37°C) | Carboxylic acid, NH₃ | 48 | |

| Alkaline (pH 10, 37°C) | Phenol derivatives, CO₂ | 24 | |

| UV Light (254 nm) | Phenyl isocyanate, SO₂ | 6 |

Functionalization for Bioactivity

- Piperazine Adducts : The thioether linker reacts with benzylpiperazine derivatives in ethanol to enhance blood-brain barrier permeability .

- Sulfonamide Derivatives : Sulfonation of the phenoxymethyl group introduces polar groups, improving aqueous solubility .

Research Findings :

Scientific Research Applications

Overview

The compound 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has garnered attention in the fields of medicinal chemistry and pharmaceutical development due to its potential biological activities. This section explores its synthesis, biological properties, and applications.

Biological Activities

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial and antifungal properties. In vitro studies have shown that the synthesized oxadiazole derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, compounds with a thioether linkage have shown enhanced activity compared to their non-thioether counterparts .

Applications

- Antimicrobial Agents : The primary application of this compound is as an antimicrobial agent. Its derivatives have been tested for efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that could lead to new therapeutic agents for treating infections .

- Pharmaceutical Development : Due to its unique structure, this compound serves as a lead in the development of new drugs targeting various diseases. The trifluoromethoxy group enhances lipophilicity, potentially improving bioavailability in pharmaceutical formulations.

- Agricultural Chemistry : The antimicrobial properties also extend to agricultural applications, where these compounds can be used as fungicides or bactericides in crop protection strategies.

Case Studies

A notable study evaluated the antimicrobial efficacy of several synthesized oxadiazole derivatives. The results indicated that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics . This highlights their potential as alternatives or adjuncts to current treatment regimens.

Overview

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is notable for its diverse applications in medicinal chemistry and drug discovery. Its unique triazole and piperidine moieties contribute to its biological activity.

Biological Activities

The triazole ring is known for its antifungal properties; thus, this compound has been investigated for its potential in treating fungal infections. Additionally, it exhibits promising activity against certain cancer cell lines due to its ability to inhibit specific enzymatic pathways involved in tumor growth .

Applications

- Antifungal Agents : The primary application of this compound is as an antifungal agent. Studies have shown effectiveness against various fungi, including Candida species and Aspergillus species .

- Cancer Therapeutics : Preliminary research indicates that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Further studies are needed to elucidate its mechanism of action.

- Pharmaceutical Research : This compound serves as a scaffold for developing new drugs targeting fungal infections and cancer treatment. Its trifluoroethyl group enhances metabolic stability and bioavailability.

Case Studies

In one study focused on antifungal activity, the compound was tested against clinical isolates of Candida albicans. Results showed that it had a lower MIC compared to traditional antifungal agents like fluconazole, suggesting it could be a viable alternative for resistant strains . Additionally, its potential anticancer properties were highlighted in a study where it inhibited the proliferation of specific cancer cell lines by inducing apoptosis.

Mechanism of Action

The mechanism by which "2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide" exerts its effects involves several molecular targets and pathways:

Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.

Pathways Involved: It influences oxidative stress pathways by acting as an antioxidant, and can also modulate inflammatory pathways by inhibiting specific signaling proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity and Selectivity

- Compound 154 (): Structure: 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide Activity: IC₅₀ of 3.8 ± 0.02 μM against A549 lung cancer cells, with 25-fold selectivity over noncancerous HEK cells. Key Features: The 4-chlorophenyl substituent and electron-donating groups (EDGs) enhance cytotoxicity. Halogens improve membrane permeability and target binding .

- Target Compound: Substituent Differences: Replaces 4-chlorophenyl with phenoxymethyl and pyrimidinyl with 4-(trifluoromethoxy)phenyl. Implications: The phenoxymethyl group may reduce steric hindrance, while the trifluoromethoxy group could improve metabolic resistance.

Oxadiazole-Phthalazinone Derivatives ():

- Example : 4b (2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide )

- Melting Point: >300°C (vs. target compound’s unreported melting point).

- Synthesis: Uses ultrasound-assisted cyclization, improving yield and purity compared to conventional methods.

Benzodioxol-Oxadiazole Hybrids ():

- Example: N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide Melting Point: 127°C (lower than typical oxadiazoles, suggesting reduced crystallinity). Bioactivity: Unreported, but benzodioxolyl groups are associated with anti-inflammatory effects.

Pharmacokinetic and Physicochemical Properties

- Target Compound: LogP (estimated): ~3.5 (based on trifluoromethoxy and phenoxymethyl hydrophobicity). Solubility: Likely low due to aromaticity and lipophilic substituents.

- Morpholine-Containing Analogs ():

- Example : N-[4-(4-Morpholinyl)phenyl]-2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]acetamides

- Solubility : Improved via morpholine’s polarity (PSA ~80 Ų vs. target compound’s ~100 Ų).

- Bioactivity : Demonstrated antibacterial and antifungal activity, with low hemolytic effects.

Biological Activity

The compound 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings on its biological activity, focusing on its synthesis, mechanisms of action, and specific case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The oxadiazole ring is formed through cyclization reactions, while the phenoxymethyl and trifluoromethoxy groups are introduced via nucleophilic substitutions and etherification reactions, respectively .

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a study by Ziyaev et al. (2023) evaluated the antimicrobial activity of various oxadiazole derivatives against several pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that compounds with the oxadiazole moiety displayed potent antibacterial and antifungal activities .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 10 µg/mL |

| 2 | Escherichia coli | 15 µg/mL |

| 3 | Candida albicans | 5 µg/mL |

Anticancer Activity

In addition to antimicrobial properties, the compound has been investigated for its anticancer potential. A study published in 2017 evaluated various oxadiazole derivatives against human lung adenocarcinoma cells (A549). The results demonstrated that some derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | A549 | 6.5 |

| B | C6 rat glioma | 8.0 |

| C | MCF-7 | 7.2 |

The biological activity of This compound is attributed to its interaction with specific molecular targets. The oxadiazole ring is known to interfere with enzyme functions and receptor interactions, which may lead to apoptosis in cancer cells and disruption of microbial cell integrity .

Case Studies

- Antifungal Efficacy : A study assessed the antifungal activity of this compound against multiple strains of Candida. The results indicated that it inhibited fungal growth effectively compared to standard antifungal agents like fluconazole .

- Antibacterial Testing : In vitro tests showed that the compound had a strong inhibitory effect on gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Synthesis & Characterization

Q: What are the standard synthetic routes for preparing 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, and how are intermediates characterized? A: The synthesis typically involves:

- Step 1: Formation of the oxadiazole ring via cyclization of a thiosemicarbazide precursor under reflux in ethanol or DMF .

- Step 2: Thioether linkage formation using 2-chloroacetamide derivatives, catalyzed by NaH or K₂CO₃ in anhydrous DMF at 60–80°C .

- Step 3: Final purification via column chromatography (silica gel, ethyl acetate/hexane) .

Characterization relies on ¹H/¹³C NMR for functional group confirmation and LC-MS for molecular weight validation. TLC (hexane:ethyl acetate, 7:3) monitors reaction progress .

Advanced Synthesis: Addressing Contradictions in Reaction Optimization

Q: How can researchers resolve discrepancies in reported reaction conditions (e.g., solvent choice, catalysts) for synthesizing the oxadiazole-thioacetamide core? A: Conflicting solvent systems (e.g., DMF vs. dichloromethane ) may arise from differing solubilities of intermediates. Systematic optimization via DoE (Design of Experiments) is recommended:

- Vary solvents (DMF, THF, acetonitrile), catalysts (NaH, K₂CO₃), and temperatures (40–100°C).

- Use HPLC purity assays to compare yields and byproduct profiles . For example, DMF improves solubility of aromatic intermediates, while NaH enhances nucleophilic substitution efficiency .

Basic Biological Screening

Q: What preliminary assays are used to evaluate the compound’s bioactivity? A: Standard protocols include:

- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory: COX-1/COX-2 inhibition assays using ELISA .

Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validity .

Advanced Mechanistic Studies

Q: How can researchers investigate the compound’s mechanism of action in cancer pathways? A: Advanced approaches include:

- Molecular docking (AutoDock Vina) to predict binding affinity for targets like EGFR or tubulin, using PDB structures (e.g., 1M17) .

- Western blotting to assess apoptosis markers (e.g., Bcl-2, caspase-3) in treated cell lines .

- SAR studies comparing analogs (e.g., replacing trifluoromethoxy with methoxy groups) to identify critical pharmacophores .

Stability & Reactivity

Q: How does the compound’s stability under varying pH and temperature conditions impact experimental design? A: The thioether and oxadiazole groups are pH-sensitive. Protocols include:

- pH stability assays (1–14, 37°C) analyzed via HPLC .

- Thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for the oxadiazole ring) .

- Store the compound in anhydrous DMSO at -20°C to prevent hydrolysis .

Data Contradiction Analysis

Q: How should researchers address conflicting bioactivity data across studies (e.g., varying IC₅₀ values)? A: Potential factors:

- Cell line heterogeneity: MCF-7 (ER+) vs. MDA-MB-231 (ER-) may show differential sensitivity .

- Assay conditions: Serum concentration in media (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

- Control normalization: Use internal standards (e.g., cisplatin) across experiments .

Computational Modeling

Q: What in silico strategies predict the compound’s ADMET properties? A: Tools like SwissADME and pkCSM assess:

- Lipophilicity (LogP ≈ 3.2) and solubility (LogS ≈ -4.1) .

- CYP450 inhibition risks (e.g., CYP3A4 interaction predicted via docking) .

Validate predictions with Caco-2 permeability assays and microsomal stability tests .

Scaling-Up Challenges

Q: What are critical considerations for scaling synthesis from mg to gram-scale? A: Key issues:

- Exothermic reactions: Use jacketed reactors to control temperature during oxadiazole cyclization .

- Purification: Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .

- Byproduct management: Optimize stoichiometry (e.g., 1.2:1 thiol:chloroacetamide ratio) to minimize disulfide byproducts .

Advanced SAR & Analog Design

Q: How can structural modifications enhance potency? A: Case studies suggest:

- Phenoxymethyl substitution: Replacing with benzyl groups improves antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) .

- Trifluoromethoxy vs. methoxy: The electron-withdrawing CF₃ group enhances tubulin binding (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol) .

Synthesize analogs via parallel synthesis and screen using high-throughput SPR (Biacore) .

Reproducibility in Biological Assays

Q: How can researchers ensure consistency in bioactivity results across labs? A: Follow MIAME/MINSEQE guidelines :

- Cell culture: Use authenticated cells (ATCC) and document passage numbers .

- Compound handling: Pre-dissolve in DMSO (stock concentration ≤10 mM) to avoid precipitation .

- Data reporting: Include Z’-factor values for assay quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.